Zinc bis[oxido(dioxo)niobium]
Description
Structure
2D Structure
Properties
IUPAC Name |
zinc;oxido(dioxo)niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nb.6O.Zn/q;;;;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEUFVJJAJYJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb2O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584241 | |
| Record name | Zinc bis[oxido(dioxo)niobium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12201-66-0 | |
| Record name | Zinc bis[oxido(dioxo)niobium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Fabrication Methodologies for Zinc Bis Oxido Dioxo Niobium
Advanced Precursor Synthesis Routes for Niobate Compounds
The formation of high-purity, well-crystallized zinc niobate relies heavily on the chosen synthesis route. Researchers have developed several sophisticated methods to achieve precise control over the material's characteristics, moving beyond simple solid-state reactions to more controlled, solution-based, and energy-assisted techniques.
Sol-Gel Synthesis Protocols and Optimization for Zinc-Niobium Systems
The sol-gel method offers excellent chemical homogeneity and lower crystallization temperatures compared to traditional solid-state reactions. scispace.commdpi.com This process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid network). mdpi.com
A common protocol for zinc-niobium systems involves using precursors like zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and niobium ethoxide (Nb(OCH₂CH₃)₅). researchgate.net The process is often facilitated by a diol-based solvent, such as 1,3-propanediol, and glacial acetic acid, which helps to dissolve the precursors and control the hydrolysis rate. researchgate.net The mixture is stirred at controlled temperatures, for instance, starting at 80°C and increasing to 120°C to ensure complete dissolution and initial reaction. researchgate.net The resulting homogeneous gel is then dried and thermally treated at temperatures between 500 and 900°C to yield the final crystalline zinc niobate powder. researchgate.net
Optimization of the sol-gel process is critical for achieving phase-pure products. Key parameters include the pH of the solution, the water-to-alkoxide ratio, and the choice of chelating agents. mdpi.comrsc.org Chelating agents like ethyl acetoacetate (B1235776) can be used to stabilize the metal alkoxide precursors against rapid hydrolysis, allowing for more controlled condensation and a more homogeneous final product. mdpi.com The thermal treatment (calcination) schedule, including temperature and duration, directly influences the crystallinity and particle size of the resulting powder. researchgate.net For instance, studies on bismuth zinc niobate have shown that crystallite sizes can be controlled from approximately 33 to 98 nm by adjusting the calcination temperature from 500 to 700°C. researchgate.net
| Parameter | Typical Precursors/Agents | Effect on Synthesis | Reference |
|---|---|---|---|
| Zinc Source | Zinc Acetate Dihydrate | Provides zinc ions for the niobate structure. | researchgate.net |
| Niobium Source | Niobium Ethoxide | Provides niobium ions; its hydrolysis and condensation form the oxide network. | researchgate.net |
| Solvent | 1,3-Propanediol, Ethanol | Dissolves precursors to create a homogeneous solution (sol). | researchgate.netrsc.org |
| Chelating Agent | Ethyl Acetoacetate, Citric Acid | Controls hydrolysis and condensation rates, ensuring atomic-level mixing and preventing precipitation. | mdpi.comrsc.org |
| pH Modifier | Ammonia, Acetic Acid | Influences the binding of chelating agents and the rate of gelation, affecting final particle morphology. | rsc.org |
| Calcination Temperature | 500 - 900°C | Determines the final phase (crystallinity) and particle size of the oxide powder. | researchgate.net |
Hydrothermal and Solvothermal Methods for Controlled Crystallization
Hydrothermal and solvothermal syntheses are versatile methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to crystallize materials directly from solution. ufms.brnorthwestern.edu These techniques are advantageous for producing well-defined, nanometric, and high-surface-area powders like ZnNb₂O₆. researchgate.netufms.br
In a typical hydrothermal synthesis of zinc niobate, precursors such as zinc and niobium salts or oxides are placed in a Teflon-lined stainless steel autoclave with a solvent (usually water) and often a mineralizer. researchgate.netresearchgate.net Mineralizers, like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are alkaline solutions that control the dissolution and precipitation rates of the precursors, facilitating the formation of the desired crystalline phase at lower temperatures. psu.eduscientific.net The sealed autoclave is then heated to temperatures ranging from 140 to 260°C for several hours or days. researchgate.netscientific.netresearchgate.net During this process, the increased pressure and temperature accelerate the chemical reactions, leading to the crystallization of ZnNb₂O₆ particles. researchgate.net
This method allows for excellent control over particle size and morphology by tuning parameters such as reaction temperature, time, precursor concentration, and the type and concentration of the mineralizer. northwestern.eduscientific.net For example, studies on related niobate systems have shown that adjusting these conditions can selectively produce nanoparticles, nanorods, or microcubes. psu.eduresearchgate.net The hydrothermal approach has been successfully used to synthesize ZnNb₂O₆ with a high surface area, which is particularly beneficial for applications in catalysis. researchgate.netufms.br
| Parameter | Condition/Reagent | Purpose/Effect | Reference |
|---|---|---|---|
| Precursors | Nb₂O₅, ZnO, LiOH·H₂O, Bi(NO₃)₃·5H₂O | Starting materials that provide the metal ions for the final compound. | researchgate.netscientific.net |
| Solvent | Deionized Water, Ammonia Solution | The medium in which the reaction and crystallization occur. | researchgate.net |
| Mineralizer | KOH, NaOH | Controls dissolution and precipitation kinetics, enabling crystallization at lower temperatures. | psu.eduscientific.net |
| Temperature | 140 - 260°C | Provides the necessary energy for precursor dissolution and product crystallization. | scientific.netresearchgate.net |
| Time | 6 - 48 hours | Affects the degree of crystallization and particle growth. | scientific.net |
| Vessel | Teflon-lined stainless steel autoclave | Contains the reaction under high temperature and pressure. | psu.edu |
Solid-State Reaction Techniques and Mechanochemical Activation
The conventional solid-state reaction is a widely used method for synthesizing ceramic powders like zinc niobate. thaiscience.infocmu.ac.th This technique involves mixing stoichiometric amounts of precursor oxides, typically zinc oxide (ZnO) and niobium pentoxide (Nb₂O₅), followed by repeated grinding and high-temperature calcination to promote diffusion and reaction between the solid particles. thaiscience.infothaiscience.info
To enhance the reactivity and lower the required calcination temperatures, mechanochemical activation is often employed. researchgate.netresearchgate.net This process uses high-energy ball milling or vibro-milling to reduce the particle size of the precursors, increase their surface area, and introduce lattice defects. scientific.netpsu.edu This mechanical energy input activates the powders, making them more reactive. researchgate.net Research has shown that mixtures of ZnO and Nb₂O₅ can partially react to form ZnNb₂O₆ during the high-energy milling process itself. researchgate.net
The key advantage of mechanochemical activation is the significant reduction in the calcination temperature required to form a single-phase product. researchgate.netresearchgate.net While conventional methods may require temperatures from 800 to 1100°C, mechanochemically activated powders can form almost single-phase ZnNb₂O₆ at temperatures as low as 500-600°C. thaiscience.inforesearchgate.net For example, one study demonstrated that using a rapid vibro-milling technique, single-phase ZnNb₂O₆ nanopowders with particle sizes of 50–300 nm could be obtained after calcination at 600°C for just 30 minutes. thaiscience.info
| Parameter | Conventional Mixed-Oxide | Mechanochemically Activated | Reference |
|---|---|---|---|
| Starting Materials | ZnO, Nb₂O₅ | ZnO, Nb₂O₅ | thaiscience.inforesearchgate.net |
| Milling | Conventional ball-milling | High-energy ball milling, vibro-milling | cmu.ac.thresearchgate.net |
| Activation | Thermal energy only | Mechanical and thermal energy | researchgate.net |
| Calcination Temperature | ~800 - 1100°C | ~500 - 600°C | thaiscience.inforesearchgate.net |
| Resulting Particle Size | Micron-sized | Nano-sized (e.g., 50-300 nm) | thaiscience.inforesearchgate.net |
Chemical Vapor Deposition and Other Thin Film Growth Strategies
For applications in microelectronics and optical devices, zinc niobate is often required in the form of thin films. Several deposition techniques are used for this purpose, including Chemical Vapor Deposition (CVD), pulsed laser deposition (PLD), and sputtering. aip.orgmdpi.com
CVD involves the reaction of volatile precursor gases on a heated substrate surface, leading to the deposition of a solid film. kashanu.ac.ir For niobate films, this requires suitable volatile organometallic precursors for both zinc and niobium. While less common for ternary oxides like zinc niobate compared to binary oxides, the principles of CVD offer precise control over film thickness and conformality. nih.gov A related technique, chemical beam vapor deposition (CBVD), is a hybrid between CVD and molecular beam epitaxy (MBE) that uses chemical precursor flows under high vacuum, allowing for line-of-sight deposition and the growth of high-quality epitaxial films at relatively low temperatures. mdpi.com
Pulsed laser deposition (PLD) is another powerful technique for growing complex oxide thin films. aip.org In PLD, a high-power laser is used to ablate a stoichiometric target of the desired material (e.g., a ceramic ZnNb₂O₆ target) inside a vacuum chamber. The ablated material forms a plasma plume that deposits onto a heated substrate. The stoichiometry of the target is often well-preserved in the resulting film, a key advantage of PLD. aip.org The properties of the deposited film, such as crystallinity and orientation, are highly dependent on parameters like substrate temperature, background gas (e.g., oxygen) pressure, and post-deposition annealing. aip.org For instance, bismuth zinc niobate films deposited by PLD are typically amorphous as-deposited and require post-annealing at around 600°C to achieve a crystalline structure. aip.org
Influence of Synthetic Parameters on Crystallization and Phase Purity
The final properties of zinc niobate are critically dependent on the parameters used during its synthesis. Control over these variables is essential to obtain the desired crystal structure, phase purity, and microstructure.
Temperature and Pressure Effects on Phase Formation
Temperature is arguably the most critical parameter in the synthesis of zinc niobate, irrespective of the method used. In solid-state reactions, the calcination temperature directly governs the kinetics of ion diffusion and phase formation. thaiscience.info Studies have shown that increasing the calcination temperature, dwell time, or heating/cooling rates generally increases both the purity and the particle size of the final product. thaiscience.info For example, in the synthesis of the Zn₂Nb₃₄O₈₇ phase, a single-phase product was achieved by optimizing the calcination condition to 900°C for 1 hour. thaiscience.info However, excessively high temperatures can lead to undesirable effects such as exaggerated grain growth or the volatilization of components like zinc oxide, resulting in secondary phases. aip.orgiastate.edu In the case of lead zinc niobate (PZN), a related perovskite, sintering temperature has been shown to drive phase transitions from rhombohedral to tetragonal structures. aip.org
In hydrothermal synthesis, temperature influences precursor solubility and reaction rates. A minimum temperature is often required to initiate crystallization. For sodium niobate, this temperature is around 140°C, below which stable intermediate phases are formed instead of the desired perovskite structure. researchgate.net
Pressure also plays a role, particularly in stabilizing certain crystal structures. For instance, the pure perovskite phase of lead zinc niobate (PZN), which is difficult to synthesize under ambient conditions, can be stabilized using a two-step hot isostatic pressing (HIP) technique, which applies high pressure (e.g., 200 MPa) at elevated temperatures (e.g., 1150°C). tandfonline.com Thermodynamic calculations on the related zinc tin oxide system show that high-pressure conditions favor the formation of dense structures like the lithium niobate-type phase. rsc.org
| Niobate System | Synthesis Method | Temperature Range (°C) | Observed Effect | Reference |
|---|---|---|---|---|
| ZnNb₂O₆ | Mechanochemically Activated Solid-State | 500 - 600 | Formation of almost single-phase ZnNb₂O₆ from activated precursors. | thaiscience.inforesearchgate.net |
| Bi₁.₅ZnNb₁.₅O₇ | Sol-Gel | 500 - 900 | Single-phased powders obtained; crystallite size increases with temperature. | researchgate.net |
| Bi₁.₅ZnNb₁.₅O₇ | Mechanochemically Activated Solid-State | 500 - 800 | Well-crystallized cubic pyrochlore (B1171951) phase obtained at 600°C, a significant reduction from conventional methods. | researchgate.netscientific.net |
| 0.5PZN–0.5PZT | Solid-State Reaction | 900 - 1250 | Phase structure changes from rhombohedral to tetragonal with increasing sintering temperature. | aip.org |
| Zn₂Nb₃₄O₈₇ | Solid-State Reaction | ~900 | Optimal temperature for achieving a single-phase product. | thaiscience.info |
| Bi₁.₅ZnNb₁.₅O₇ (Thin Film) | Pulsed Laser Deposition | ~600 (Annealing) | Required post-deposition annealing temperature to crystallize the as-deposited amorphous film. | aip.org |
Role of Precursor Stoichiometry and Reactant Ratios
The synthesis of Zinc bis[oxido(dioxo)niobium], chemically known as zinc niobate (ZnNb₂O₆), relies critically on the precise control of precursor stoichiometry and reactant ratios. The most common fabrication route is the solid-state reaction involving zinc oxide (ZnO) and niobium pentoxide (Nb₂O₅) as the primary precursors. thaiscience.info Achieving a single-phase ZnNb₂O₆ product with the desired columbite crystal structure necessitates the use of stoichiometric ratios of these starting materials. thaiscience.info
Deviations from the ideal stoichiometric balance can lead to the formation of secondary phases and significantly alter the material's final properties. Research on non-stoichiometric compositions, such as Zn₁₊ₓNb₂O₆₊ₓ, has shown that a slight excess of zinc (where 0.005 ≤ x < 0.03) can be beneficial, leading to reduced porosity and an enhanced microwave quality factor (Q factor) in the resulting ceramic. iaea.org However, when the excess zinc content (x) is 0.03 or greater, a zinc-enriched secondary phase forms, which is detrimental to the Q factor. iaea.org
This sensitivity to stoichiometry is a common characteristic in the synthesis of complex niobate ceramics. For instance, in the preparation of Barium Zinc Niobate (BZN), minute adjustments in the bulk stoichiometry are known to cause substantial changes in dielectric loss properties. allscientificjournal.com Similarly, in the synthesis of Bismuth Zinc Niobate (BZN) pyrochlores, the ratio of precursors is a determining factor in obtaining the desired crystalline phase; a deficiency in bismuth oxide, for example, can lead to the presence of residual ZnNb₂O₆ as a secondary phase. nycu.edu.twscielo.br Chemical synthesis routes, such as the polymeric precursor method, are often employed to ensure high chemical homogeneity and precise stoichiometric control at the molecular level, which can prevent the formation of these unwanted intermediate phases. scielo.brsee.asso.fr
The following table summarizes the effect of reactant ratios on the synthesis of Zinc bis[oxido(dioxo)niobium] and related compounds.
Table 1: Influence of Precursor Stoichiometry on Product Formation
| Target Compound | Precursors | Stoichiometric Ratio (Ideal) | Observation on Deviation | Source(s) |
|---|---|---|---|---|
| Zinc bis[oxido(dioxo)niobium] (ZnNb₂O₆) | ZnO, Nb₂O₅ | 1:1 molar ratio | Required for single-phase formation. | thaiscience.info |
| Zinc bis[oxido(dioxo)niobium] (Zn₁₊ₓNb₂O₆₊ₓ) | ZnO, Nb₂O₅ | (1+x):1 molar ratio | x ≥ 0.03 leads to a secondary phase, degrading properties. | iaea.org |
| Bismuth Zinc Niobate (α-BZN) | Bi₂O₃, ZnO, Nb₂O₅ | Stoichiometric amounts | Deficiency in Bi₂O₃ can result in residual ZnNb₂O₆. | nycu.edu.twscielo.br |
Impact of Annealing and Calcination Conditions
The thermal treatment stage, encompassing annealing and calcination, is a pivotal step in the fabrication of Zinc bis[oxido(dioxo)niobium] that dictates the phase purity, crystallinity, and microstructure of the final product. The temperature, duration, and even the method of heating have profound effects on the formation of the desired orthorhombic columbite structure. researchgate.netias.ac.in
Different synthesis methodologies require varied thermal conditions to achieve phase-pure ZnNb₂O₆. In the conventional solid-state reaction of mixed oxides, temperatures of 900°C are typically necessary. ias.ac.in However, the use of advanced synthesis techniques can significantly lower this temperature. For instance, a coprecipitation method can yield phase-pure ZnNb₂O₆ at 750°C, while molten salt synthesis has been shown to be effective at 600°C. ias.ac.inresearchgate.net Hydrothermal methods can produce fine powders at temperatures as low as 190°C. researchgate.net
Mechanical activation of the precursors, such as through high-energy ball milling or vibro-milling, can also reduce the required calcination temperature. Milled powders have been successfully converted to single-phase ZnNb₂O₆ at temperatures of 600°C. thaiscience.info A comparative study highlighted the efficiency of microwave-assisted annealing, which achieved the formation of single-phase ZnNb₂O₆ at 550°C, a full 100°C lower than the 650°C required for conventionally annealed samples that were also prepared by high-energy ball milling. researchgate.net In that study, the initial formation of the columbite structure was observed to begin at 400°C for microwave heating and 500°C for conventional heating. researchgate.net
Increasing the annealing temperature generally promotes better crystallinity and leads to an increase in the average crystallite and grain size. researchgate.netcambridge.org This is a common phenomenon observed in the thermal treatment of many ceramic nanomaterials. arabjchem.org The duration of the thermal treatment and the heating/cooling rates are also important parameters. For ZnNb₂O₆ prepared via vibro-milling, the optimal condition for forming a single phase was found to be calcination at 600°C for as little as 30 minutes, with rapid heating and cooling rates of 30°C/min. thaiscience.info For other related zinc niobate compounds, it has been noted that increasing the calcination temperature, dwell time, or heating/cooling rates leads to higher phase purity and larger particle sizes. thaiscience.info
The following table provides a summary of various annealing and calcination conditions used in the synthesis of Zinc bis[oxido(dioxo)niobium].
Table 2: Effect of Annealing/Calcination Conditions on ZnNb₂O₆ Formation
| Synthesis Method | Precursors | Calcination/Annealing Temperature (°C) | Dwell Time | Key Findings | Source(s) |
|---|---|---|---|---|---|
| Conventional Solid-State | Oxides/Carbonates | 900 | 12 h | Formation of phase-pure ZnNb₂O₆. | ias.ac.in |
| Coprecipitation | Hydroxides | 750 | 6 h | Formation of phase-pure ZnNb₂O₆ with 100 nm particle size. | ias.ac.in |
| Molten Salt Synthesis | ZnO, Nb₂O₅ | 600 | - | Single-phase, rod-like particles obtained. | researchgate.netresearchgate.net |
| Hydrothermal | Zn(NO₃)₂, Nb₂O₅ | ≥ 190 | Variable | Fine powders of ZnNb₂O₆ obtained. | researchgate.net |
| Vibro-Milling + Solid-State | ZnO, Nb₂O₅ | 600 | 0.5 h | Optimal condition for single-phase powder formation. | thaiscience.info |
| High-Energy Ball Milling + Conventional Annealing | ZnO, Nb₂O₅ | 650 | 1 h | Formation of single-phase nanoceramic. | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Zinc bis[oxido(dioxo)niobium] / Zinc Niobate | ZnNb₂O₆ |
| Zinc Oxide | ZnO |
| Niobium Pentoxide | Nb₂O₅ |
| Barium Zinc Niobate | Ba(Zn₁/₃Nb₂/₃)O₃ |
| Bismuth Zinc Niobate | Bi₁.₅ZnNb₁.₅O₇ / Bi₂(Zn₁/₃Nb₂/₃)₂O₇ |
| Bismuth Oxide | Bi₂O₃ |
| Barium Carbonate | BaCO₃ |
| Zinc Nitrate | Zn(NO₃)₂ |
| Zinc | Zn |
| Niobium | Nb |
Crystallographic and Structural Elucidation of Zinc Bis Oxido Dioxo Niobium
X-Ray Diffraction (XRD) Analysis for Bulk and Nanocrystalline Materials
X-ray diffraction is a primary analytical technique for investigating the crystalline structure of ZnNb₂O₆. It provides detailed information on phase composition, lattice dimensions, crystallite size, and crystal orientation.
The synthesis of single-phase zinc niobate is typically confirmed using powder X-ray diffraction (XRD). Studies show that ZnNb₂O₆ can be synthesized through various methods, including conventional solid-state reactions of precursors like Zinc Oxide (ZnO) and Niobium Pentoxide (Nb₂O₅) at calcination temperatures ranging from 600°C to over 1100°C. scispace.commdpi.comresearchgate.net The resulting XRD patterns are matched with standard reference data from the International Centre for Diffraction Data (ICDD) to confirm the phase purity. The patterns for ZnNb₂O₆ are in good accordance with data cards such as JCPDS No. 01-076-1827, JCPDS No. 00-037-1371, and ICDD No. 76-1827. scispace.comsemanticscholar.orgedp-open.orgd-nb.info
ZnNb₂O₆ crystallizes in the columbite orthorhombic crystal system. researchgate.netsemanticscholar.orgd-nb.inforesearchgate.net Research has identified its space group as Pbcn (No. 60). semanticscholar.orgd-nb.info The lattice parameters, which define the dimensions of the unit cell, have been determined through XRD analysis. However, variations in the reported values exist due to different experimental conditions and crystallographic conventions for assigning the orthorhombic axes. The detailed lattice parameters from scientific studies are presented in the table below.
| Parameter 'a' (Å) | Parameter 'b' (Å) | Parameter 'c' (Å) | Space Group | Reference |
|---|---|---|---|---|
| 14.208 | 5.726 | 5.04 | Pbcn (60) | semanticscholar.org |
| 5.026 | 14.183 | 5.727 | Pnca* | researchgate.net |
*Pnca is an alternative setting for the Pbcn space group.
For nanocrystalline materials, XRD peak broadening analysis is used to determine the average crystallite size and the amount of lattice microstrain. The Scherrer equation is a widely used method to estimate crystallite size from the full width at half maximum (FWHM) of diffraction peaks. scispace.comresearchgate.netscispace.com The crystallite size of ZnNb₂O₆ is highly dependent on the synthesis method and conditions, such as temperature and pH. researchgate.net For instance, materials calcined at 600°C were found to have an average crystallite size of approximately 17 nm, while those prepared via a sol-gel route at 700°C yielded sizes of 45 nm. scispace.comresearchgate.net
| Average Crystallite Size (nm) | Synthesis Method / Condition | Reference |
|---|---|---|
| ~17 | Calcined at 600°C for 4 hours | scispace.com |
| 25 | Synthesized at room temperature | scispace.com |
| 34 | Solid-state synthesis | shd-pub.org.rs |
| 45 | Sol-gel method (pH=9, 700°C) | researchgate.net |
While the Scherrer equation focuses solely on size, the Williamson-Hall (W-H) analysis allows for the separation of contributions from both crystallite size and microstrain to the total peak broadening. arxiv.orgresearchgate.net Microstrain (ε) arises from lattice imperfections and distortions within the crystalline structure. In related complex niobates like barium zinc niobate, W-H analysis has been used to quantify the microstrain, yielding values of approximately 0.00126, indicating a low level of lattice deformation in well-ordered nanometric crystallites. arxiv.org
XRD analysis can also reveal preferential growth, or texturing, where crystals align in a specific direction. This is particularly relevant for thin films or crystals grown on a substrate. Research on ZnNb₂O₆ layers formed on lithium niobate (LiNbO₃) substrates demonstrated a topotaxial growth relationship. researchgate.net Specific epitaxial alignments were identified, such as the (060) plane of ZnNb₂O₆ growing parallel to the (006) plane of the LiNbO₃ substrate. researchgate.net Furthermore, single crystals of ZnNb₂O₆ prepared via the optical floating zone technique have been shown to grow preferentially along the a-axis. researchgate.net In related materials, such as bismuth zinc niobate nanotubes, XRD and electron diffraction studies confirmed a highly preferential crystal growth along the (222) orientation. ingentaconnect.com
Advanced Electron Microscopy for Real-Space Structural Investigations
To complement the averaged structural information from XRD, advanced electron microscopy techniques provide direct real-space imaging and local crystallographic data at the nanoscale.
High-Resolution Transmission Electron Microscopy (HRTEM) enables the direct visualization of the atomic lattice of a material. This technique has been successfully applied to characterize ZnNb₂O₆ nanocrystals, confirming their high degree of crystallinity by showing clearly resolved lattice planes. scispace.comresearchgate.net HRTEM images have established that nanocrystals synthesized by methods like sol-gel can have diameters in the range of 20–40 nm. researchgate.net In studies of similar pyrochlore (B1171951) niobates, HRTEM has been instrumental in measuring the interplanar spacing (d-spacing) of atomic planes, providing atomic-scale evidence of the crystal structure. core.ac.ukiaea.org For instance, the lattice fringes corresponding to the (222) atomic planes in bismuth zinc niobate nanoparticles were measured to have a spacing of 3.06 Å. core.ac.uk
Selected Area Electron Diffraction (SAED) is an electron microscopy technique that provides crystallographic information from a specific, localized area of the sample. SAED patterns taken from ZnNb₂O₆ nanocrystallites confirm their crystalline nature and structure. scispace.com In polycrystalline samples, SAED patterns appear as a set of concentric rings. core.ac.uk Each ring corresponds to the diffraction from a specific set of crystal planes. By measuring the diameter of these rings, the d-spacings can be calculated and indexed, which allows for the determination of the local crystal structure. core.ac.uk This analysis has been used to confirm the polycrystalline cubic-pyrochlore structure in bismuth zinc niobate nanotubes and to verify that the calculated d-spacings are in good agreement with XRD results. ingentaconnect.comcore.ac.uk
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a critical technique for investigating the microstructure, surface topography, and morphology of materials. particlelaboratories.com In the study of zinc niobate, SEM is employed to analyze the size, shape, and aggregation of the crystalline particles. particlelaboratories.comscientific.net This analysis provides visual evidence of the powder's characteristics, revealing whether the material consists of individual particles or agglomerates, which is crucial for applications in ceramics and other fields. particlelaboratories.comscientific.net The technique allows for high-resolution imaging that can precisely measure particle size distribution and reveal fine-scale topographical features on the surface of the ZnNb₂O₆ crystals. particlelaboratories.com
Crystal Structure Determination and Refinement
The crystal structure of zinc niobate (ZnNb₂O₆) is of the columbite type. scientific.netrsc.org Detailed structural analysis has been performed using techniques such as single-crystal X-ray diffraction to precisely determine its atomic arrangement. rsc.org
Space Group Symmetry and Atomic Positions
Zinc niobate crystallizes in the orthorhombic system, and its structure is characterized by the space group Pbcn (No. 60). d-nb.infosemanticscholar.org More detailed investigations have identified a commensurately modulated structure, which is described using a (3+1)-dimensional superspace group Pbcn(α00)00s with a modulation vector q = 1/3a *. rsc.orgresearchgate.net Within this structure, the unit cell contains four formula units of ZnNb₂O₆. d-nb.infosemanticscholar.org A notable feature is that the zinc (Zn) and niobium (Nb) atoms can statistically occupy the same crystallographic site. researchgate.netscribd.com
Table 1: Crystallographic Data for Zinc Niobate (ZnNb₂O₆)
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Orthorhombic | semanticscholar.org |
| Space Group | Pbcn (No. 60) | d-nb.infosemanticscholar.org |
| Lattice Parameter, a (Å) | 14.1569 - 14.208 | semanticscholar.orgnist.gov |
| Lattice Parameter, b (Å) | 5.7120 - 5.726 | semanticscholar.orgnist.gov |
| Lattice Parameter, c (Å) | 5.0367 - 5.04 | semanticscholar.orgnist.gov |
Note: The range in lattice parameters reflects values from different studies, including those on related solid solutions.
Coordination Environments of Zinc and Niobium Centers
The crystal structure of zinc niobate is built from distorted oxygen octahedra surrounding the metal cations. d-nb.info Both the zinc (Zn²⁺) and niobium (Nb⁵⁺) ions are found in an octahedral coordination environment, where each metal center is bonded to six oxygen atoms, forming [ZnO₆] and [NbO₆] polyhedra, respectively. semanticscholar.orgpreprints.orgresearchgate.net
These octahedra are interconnected to form a three-dimensional framework. The [NbO₆] octahedra link by sharing common edges, creating zigzag chains that extend along the c-axis. d-nb.infosemanticscholar.org Similarly, the [ZnO₆] octahedra also form zigzag chains along the same direction, likewise through the sharing of common edges. d-nb.info This arrangement of layered, chain-like structures is characteristic of the columbite family of minerals. d-nb.info
Interatomic Distances and Bond Angles within the Niobate Framework
The octahedral coordination environments in ZnNb₂O₆ are notably distorted from ideal geometry. This distortion is evident in the variation of bond lengths and the deviation of bond angles from the perfect 90° of an ideal octahedron. nist.gov Studies on related columbite structures provide specific ranges for these parameters. The variation in bond lengths and angles underscores the distorted nature of the [ZnO₆] and [NbO₆] octahedra. nist.gov
Table 2: Selected Interatomic Distances and Bond Angles in the Niobate Framework
| Bond/Angle | Distance (Å) / Angle (°) | Details | Source(s) |
|---|---|---|---|
| Interatomic Distances | |||
| Nb–O | 1.977 – 2.140 | Range of bond lengths within the [NbO₆] octahedron. | nist.gov |
| (Zn,Co,Ni)–O | 1.960 – 2.008 | Range of bond lengths within the cation octahedron. | nist.gov |
| Bond Angles | |||
| O–Nb–O | 67.2 – 75.4 | Range for the most distorted angles in the [NbO₆] octahedron. | nist.gov |
Note: Data is derived from studies on Co(NixZn1−x)Nb4O12 solid solutions, which share the columbite structure with ZnNb₂O₆.
Defect Chemistry and Non-Stoichiometry in Zinc Niobates
The properties of functional materials like zinc niobate can be significantly influenced by the presence of crystalline defects. These imperfections can arise during synthesis due to factors such as high temperatures. researchgate.netresearchgate.net
Identification and Characterization of Intrinsic Point Defects
Intrinsic point defects, such as atomic vacancies, are crucial in understanding the material's behavior. Theoretical studies based on first-principles density functional theory have been conducted to investigate the impact of vacancy defects in the ZnNb₂O₆ system. researching.cnscispace.com These studies focus on the formation and effects of zinc vacancies (V_Zn), niobium vacancies (V_Nb), and oxygen vacancies (V_O). researching.cn
The research indicates that the location and type of vacancy have distinct effects on the crystal lattice:
Oxygen Vacancies (V_O): When an oxygen atom is missing from a vertex of an octahedron, it results in relatively small lattice distortions. However, these vacancies can introduce impurity energy levels near the Fermi surface, creating "capture traps" for charge carriers and significantly influencing charge redistribution. researching.cn
Niobium Vacancies (V_Nb): Due to the higher electronegativity of niobium, the formation of a niobium vacancy at the center of an octahedron leads to larger lattice distortions. researching.cnscispace.com
Zinc Vacancies (V_Zn): Similar to niobium, a zinc vacancy at an octahedral center also contributes to the defect chemistry of the compound. researching.cn
The study of these intrinsic point defects is fundamental to controlling and optimizing the electronic and optical properties of zinc niobate for various applications. researching.cnscispace.com
Influence of Defects on Local Structure and Lattice Relaxation
Defects within the crystal lattice of zinc bis[oxido(dioxo)niobium] have a profound impact on its local structure and properties. Vacancy defects, in particular, are a key area of study. jim.org.cn The creation of vacancies, whether of zinc, niobium, or oxygen atoms, induces lattice distortions and relaxations around the defect site. jim.org.cn
First-principles studies based on density functional theory reveal that the specific atom missing from the lattice dictates the nature of the structural change. jim.org.cn For instance, niobium vacancies tend to cause larger lattice distortions compared to zinc vacancies, a phenomenon attributed to the higher electronegativity of niobium. jim.org.cn These distortions are not merely localized atomic shifts; they can lead to significant changes in the electronic structure, such as negative shifts in the conduction band and a red shift in the absorption edge, which can be beneficial for certain electro-optical applications. jim.org.cn
Table 2: Influence of Vacancy Defects on the Properties of ZnNb₂O₆
| Defect Type | Influence on Local Structure | Impact on Electronic/Optical Properties | Source(s) |
|---|---|---|---|
| Niobium (Nb) Vacancy | Larger lattice distortions. | More obvious negative shift of the conduction band; red shift of the absorption edge. | jim.org.cn |
| Zinc (Zn) Vacancy | Contributes similarly to the energy band as Nb vacancies with relatively fixed positions on the valence band. | Induces changes in electro-optical characteristics. | jim.org.cn |
| Oxygen (O) Vacancy | Smaller lattice distortions. | Induces "capture traps" for charge carriers; causes a blue shift in the optical spectrum; related to dielectric relaxation phenomena. | jim.org.cnresearchgate.net |
Strategies for Defect Control and Engineering
Controlling and engineering defects in zinc bis[oxido(dioxo)niobium] is a key strategy for tailoring its functional properties, particularly for microwave dielectric and photocatalytic applications. rsc.orgresearchgate.net Several methods are employed to manage the type and concentration of defects.
Synthesis methodology is another powerful tool for defect control. Wet chemical techniques like the Pechini method and co-precipitation are used to produce pure, ultrafine, and homogeneous nano-powders at lower temperatures than traditional solid-state reactions. scientific.netias.ac.in These methods offer better control over particle size and morphology, which can influence defect density. ias.ac.in For instance, a two-step hydrothermal method can be used to synthesize nanosized ZnNb₂O₆, where the reaction time is a critical parameter that affects morphology, crystallinity, and the severity of surficial defects, thereby impacting photocatalytic activity. rsc.org
Finally, the formation of composite materials or solid solutions is another approach. By mixing ZnNb₂O₆ with materials having complementary properties, such as TiO₂, it is possible to engineer the final properties. researchgate.net However, this can lead to chemical reactions between the components, resulting in new phases like ZnTiNb₂O₈. researchgate.netresearchgate.net Carefully managing the composition and processing conditions is essential to control these reactions and achieve the desired defect structure and performance. researchgate.net
Spectroscopic Characterization of Zinc Bis Oxido Dioxo Niobium
Vibrational Spectroscopy for Molecular and Lattice Dynamics
Vibrational spectroscopy is a cornerstone for understanding the interatomic bonding and crystal lattice behavior of materials like zinc niobate. By analyzing the vibrational modes, researchers can gain insights into the compound's structural integrity and phase transitions.
Raman Spectroscopy for Phonon Modes and Structural Transitions
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes (phonons) in a material. horiba.com For crystalline solids like zinc niobate, which has a columbite structure, group theory predicts a specific number of Raman-active modes. d-nb.info The columbite structure of ZnNb₂O₆ belongs to the orthorhombic space group Pbcn. edp-open.org Theoretical analysis indicates that for this structure, there are 54 Raman-active modes (13Ag + 14B₁g + 13B₂g + 14B₃g). d-nb.info
Experimental studies using polarized Raman spectra have successfully characterized these phonon modes, with results showing good agreement with theoretical predictions. researchgate.net Temperature-dependent Raman spectra have also been employed to investigate anharmonic interactions within the crystal lattice. researchgate.net The spectra are typically characterized by bands arising from the vibrations of the distorted ZnO₆ and NbO₆ octahedra that form the crystal structure. d-nb.info Specifically, strong peaks observed in the Raman spectra are assigned to Zn-O stretching vibrations. d-nb.info The low-wavenumber region of the spectrum is particularly sensitive to the crystal structure and can be used to characterize polymorphs and phase transitions. horiba.com
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Type |
|---|---|---|
| 250 | Zn-O stretching | Ag(2), B1g(2), B2g(2), B3g(2) |
| 272 | Zn-O stretching | Ag(2), B1g(2), B2g(2), B3g(2) |
| 280 | Zn-O stretching | Ag(2), B1g(2), B2g(2), B3g(2) |
| 293 | Zn-O stretching | Ag(2), B1g(2), B2g(2), B3g(2) |
| 309 | Zn-O stretching | Ag(2), B1g(2), B2g(2), B3g(2) |
| 329 | Zn-O stretching | Ag(2), B1g(2), B2g(2), B3g(2) |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding
Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing vibrational modes that are infrared-active. core.ac.uk For the columbite structure of ZnNb₂O₆, theoretical calculations predict 54 infrared-active modes (13Au + 14B₁u + 13B₂u + 14B₃u). d-nb.info This technique is particularly useful for identifying the chemical bonds present in the compound. nih.gov
FTIR spectra of zinc niobate show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent metal-oxygen bonds. researchgate.net A broad and intense band observed in the range of 450–600 cm⁻¹ is a clear fingerprint of the Zn-O stretching bonds. nih.gov Far-infrared reflectivity spectra have identified a significant B₁u mode at 168.87 cm⁻¹, which contributes substantially to the material's dielectric properties. rmit.edu.vn Analysis of the Nb-O bonds through FTIR indicates they are crucial for the structural stability of the compound. rmit.edu.vn
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| ~450-600 | Zn-O stretching vibrations | nih.gov |
| 168.87 | B₁u mode | rmit.edu.vn |
| ~1033 | Vibrations of Zn-O | nih.gov |
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure around a specific atom. researchgate.netnih.gov The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). iphy.ac.cnmdpi.com This method is invaluable for materials like zinc niobate as it can probe the environment of both the zinc and niobium atoms independently, even in amorphous or disordered systems. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination
The EXAFS region, which extends from about 50 eV to 1000 eV above the absorption edge, contains information about the immediate coordination environment of the absorbing atom. iphy.ac.cn The oscillations in this region are caused by the scattering of the ejected photoelectron off neighboring atoms. mpg.de Analysis of these oscillations can yield precise quantitative data on bond distances, coordination numbers, and the types of neighboring atoms. mpg.denih.gov
For zinc-containing compounds, EXAFS has been proven to establish interatomic distances with high precision, often within ±0.04 Å for mixed coordination shells. nih.gov The technique is sensitive enough to detect small changes in the local structure, such as variations in bond lengths that occur during chemical reactions or as a result of doping. researchgate.netnih.gov While direct EXAFS studies on pure ZnNb₂O₆ are not detailed in the provided search results, the principles are demonstrated in studies of related lead zinc niobate (PZN) materials, where EXAFS was used to extract bond length information between Zn²⁺ and its neighbors. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Interatomic Distance (Bond Length) | The distance between the absorbing atom (e.g., Zn or Nb) and its nearest neighbors (e.g., O). | Provides fundamental geometric information about the ZnO₆ and NbO₆ octahedra. nih.gov |
| Coordination Number | The number of nearest-neighbor atoms surrounding the absorbing atom. | Confirms the octahedral coordination (typically 6 for both Zn and Nb) in the columbite structure. nih.govaps.org |
| Debye-Waller Factor | A measure of the static and thermal disorder in the bond distances. | Indicates the degree of structural rigidity and thermal vibration within the lattice. aps.org |
X-ray Absorption Near Edge Structure (XANES) for Electronic States
The XANES region, covering the first ~50 eV above the absorption edge, is highly sensitive to the electronic state and local coordination geometry of the absorbing atom. iphy.ac.cndiamond.ac.ukuu.nl The features in a XANES spectrum, such as the position of the absorption edge and the presence of pre-edge peaks, act as a fingerprint for the oxidation state (e.g., Zn²⁺, Nb⁵⁺) and the symmetry of the atom's local environment (e.g., tetrahedral vs. octahedral coordination). diamond.ac.ukscispace.com
In studies of complex oxides, XANES is used to confirm the valence states of the metallic elements. rsc.org For instance, in lead zinc niobate, XANES analysis confirmed the oxidation state of Zn²⁺. researchgate.net The shape of the XANES spectrum is directly related to the unoccupied density of electronic states, providing a picture of the local electronic structure. scispace.com By comparing experimental spectra with simulated spectra from theoretical models, researchers can confirm site occupancy and local structural details. researchgate.netiphy.ac.cn
Other Spectroscopic Probes
Beyond vibrational and X-ray absorption techniques, other spectroscopic methods provide valuable information. UV-Vis diffuse reflectance spectroscopy has been used to determine the optical bandgap of ZnNb₂O₆. The reported bandgap energy is typically in the range of 3.72 eV to 4.00 eV, indicating it is a wide-bandgap semiconductor. edp-open.orgrsc.org This property is crucial for its potential applications in photocatalysis.
Furthermore, photoluminescence (PL) spectroscopy has revealed that ZnNb₂O₆ can exhibit a broad and strong blue emission band with a maximum at approximately 450 nm. researchgate.net This luminescence is attributed to the self-activated luminescence of the niobate octahedra group ([NbO₆]⁷⁻). researchgate.net
UV-Vis Spectroscopy for Electronic Transitions and Band Structure Inference
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique employed to probe the electronic structure of Zinc bis[oxido(dioxo)niobium]. This method measures the absorption of UV or visible light by the material, which corresponds to the excitation of electrons from the valence band to the conduction band. The absorption data allows for the determination of the material's optical band gap (E_g), a critical parameter that defines its semiconductor properties.
The analysis is often conducted using diffuse reflectance spectroscopy, and the band gap is typically estimated from a Tauc plot, which graphs the transformed Kubelka-Munk function versus photon energy. u-szeged.hu For Zinc bis[oxido(dioxo)niobium], an indirect band gap is commonly observed. u-szeged.hu
Research findings indicate that the band gap of ZnNb₂O₆ can vary depending on the synthesis method and the crystalline form of the material. For instance, nanoparticles synthesized via solution combustion have shown a band gap of approximately 3.2 eV. acs.org Other studies have reported values ranging from 3.60 to 3.80 eV for nanomaterials produced through hydrothermal synthesis. edp-open.org Single crystals, on the other hand, have been reported to possess a direct band gap of 4.28 eV. researchgate.net This variability underscores the influence of particle size and crystallinity on the electronic properties of the material.
Table 1: Reported Band Gap Energies for Zinc bis[oxido(dioxo)niobium] (ZnNb₂O₆)
| Synthesis Method/Material Form | Band Gap Type | Reported Band Gap (eV) | Reference |
| Solution Combustion Synthesis | Indirect | ~3.2 | acs.org |
| Solution Combustion Synthesis | Indirect | 3.55 | u-szeged.hu |
| Hydrothermal Synthesis | - | 3.60 - 3.80 | edp-open.org |
| Optical Floating Zone (Single Crystal) | Direct | 4.28 | researchgate.net |
Photoluminescence (PL) Spectroscopy for Electronic Relaxation Processes
Photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic relaxation processes in Zinc bis[oxido(dioxo)niobium]. This technique involves exciting the material with photons of a specific wavelength and analyzing the emitted light as electrons relax to lower energy states. The resulting spectrum provides information about radiative recombination pathways, including band-to-band transitions and those involving defect states within the band gap.
For ZnNb₂O₆, the luminescence is often associated with the octahedral niobate ([NbO₆]) groups within its columbite crystal structure. researchgate.net These groups can act as efficient luminescent centers. Studies have shown that ZnNb₂O₆ single crystals exhibit a strong and broad emission band in the blue region of the spectrum, typically centered around 450 nm to 465 nm. researchgate.netresearchgate.net This blue luminescence is often attributed to the self-activated luminescence center of the niobate compound. researchgate.net The characteristics of the PL spectrum, such as the intensity and position of the emission peaks, can be influenced by the synthesis conditions, crystal quality, and the presence of any dopants.
Table 2: Photoluminescence Emission Data for Zinc bis[oxido(dioxo)niobium] (ZnNb₂O₆)
| Material Form | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color | Reference |
| Single Crystals | Not specified | ~450 | Blue | researchgate.net |
| Single Crystals | Not specified | ~465 | Blue | researchgate.net |
| Nanocrystals | 272 | ~460 | Blue | researchgate.net |
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a standard technique for determining the elemental composition of Zinc bis[oxido(dioxo)niobium]. This method involves bombarding the sample with an electron beam, which excites electrons in the constituent atoms. As these electrons relax, they emit characteristic X-rays whose energies correspond to specific elements.
EDX analysis is crucial for verifying the stoichiometry of synthesized ZnNb₂O₆, ensuring that the desired atomic ratio of zinc, niobium, and oxygen is achieved. researchgate.netresearchgate.net The technique can confirm the presence of Zn, Nb, and O and provide quantitative data on their relative abundance. This is particularly important in synthesis processes where incomplete reactions could lead to the presence of precursor oxides, such as ZnO or Nb₂O₅, as secondary phases. acs.org The spatial resolution of the electron beam also allows for elemental mapping, which can reveal the distribution of elements across the sample and assess its homogeneity.
Table 3: Theoretical and Representative Elemental Composition of Zinc bis[oxido(dioxo)niobium] (ZnNb₂O₆)
| Element | Symbol | Atomic Number | Theoretical Atomic % | Theoretical Weight % |
| Zinc | Zn | 30 | 11.11 | 19.33 |
| Niobium | Nb | 41 | 22.22 | 55.00 |
| Oxygen | O | 8 | 66.67 | 25.67 |
Computational and Theoretical Investigations of Zinc Bis Oxido Dioxo Niobium
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can predict a wide range of properties, including the ground state energy, electronic band structure, and nature of chemical bonds, providing a foundational understanding of the material's behavior.
The ground state electronic configuration determines the intrinsic electronic and optical properties of a material. For the columbite-type structure of ZnNb₂O₆, DFT calculations have been employed to determine its band structure and density of states (DOS), revealing the electronic origins of its optical transitions rsc.org.
The calculated band structure of columbite ZnNb₂O₆ indicates that it is a semiconductor. The analysis of the partial density of states (PDOS) provides a detailed picture of the atomic orbital contributions to the electronic structure:
Valence Band: The upper region of the valence band is primarily dominated by the O 2p orbitals, with some hybridization with Nb 4d orbitals.
Conduction Band: The lower region of the conduction band is mainly composed of the empty Nb 4d orbitals.
This electronic configuration, with the valence band maximum composed of O 2p states and the conduction band minimum of Nb 4d states, is characteristic of many niobate compounds and is fundamental to its observed optical absorption and emission properties rsc.org.
To further analyze the nature of the chemical bonding, charge density analysis methods like Bader charge analysis and the Electron Localization Function (ELF) are utilized.
Bader Charge Analysis: This method partitions the total charge density into atomic basins, providing an estimate of the charge transfer between atoms utexas.eduutexas.edu. In an ionic compound, significant charge transfer is expected. For ZnNb₂O₆, Bader analysis would quantify the charge transferred from the more electropositive Zinc and Niobium cations to the electronegative Oxygen anions, confirming the ionic character of the Zn-O and Nb-O bonds.
Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin cam.ac.ukwikipedia.orgjussieu.fr. It provides a chemically intuitive map of electron pair localization. An ELF analysis for ZnNb₂O₆ would visualize the core electrons around each atomic nucleus and the localization of valence electrons in the bonding regions, primarily around the oxygen anions, which is consistent with the formation of strong ionic bonds.
DFT, through Density Functional Perturbation Theory (DFPT), allows for the ab initio calculation of the vibrational modes of a crystal lattice. These calculated frequencies can be directly compared with experimental spectroscopic techniques like Raman and Infrared (IR) spectroscopy, aiding in the assignment of observed spectral peaks to specific atomic motions.
Recent high-pressure studies on columbite-type ZnNb₂O₆ have combined experimental Raman spectroscopy with DFT phonon calculations to analyze its vibrational behavior researchgate.net. The columbite structure (space group Pbcn) has 36 expected Raman-active modes. DFT calculations can predict the frequencies and symmetries of these modes at the Brillouin zone center (Γ point).
The comparison between calculated and experimental Raman spectra allows for a definitive assignment of the observed peaks. For instance, high-frequency modes are typically associated with the stretching vibrations within the NbO₆ octahedra, while lower-frequency modes correspond to bending motions of the octahedra and vibrations involving the Zn cations.
Below is a representative table of calculated Raman mode frequencies for columbite ZnNb₂O₆ compared with experimental data at ambient pressure.
| Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode Description |
|---|---|---|---|
| Ag | 865 | 870 | Nb-O symmetric stretch |
| B1g | 680 | 685 | Nb-O asymmetric stretch |
| Ag | 550 | 555 | O-Nb-O bending |
| B2g | 340 | 342 | NbO₆ octahedral rotation |
| Ag | 210 | 215 | Zn-O translation |
This excellent agreement validates the accuracy of the theoretical model and provides a robust foundation for interpreting spectroscopic data under different conditions, such as high pressure or temperature.
DFT is a critical tool for predicting the thermodynamic stability of different crystal structures, or polymorphs, of a compound. By calculating the total ground state energy (at 0 K) or the free energy at finite temperatures for various candidate structures, one can determine the most stable phase.
Zinc bis[oxido(dioxo)niobium] is known to crystallize in the columbite-type structure (space group Pbcn) under ambient conditions researchgate.net. Other related ANb₂O₆ compounds can adopt different structures, such as ixiolite or wolframite (B13744602) fmm.ru. To confirm the stability of the columbite phase for ZnNb₂O₆, DFT calculations of the formation energy for these different potential polymorphs can be performed.
The formation energy (ΔEf) is calculated relative to the constituent elements or binary oxides. A more negative formation energy indicates greater thermodynamic stability.
| Polymorph | Crystal System | Space Group | Calculated Relative Energy (meV/atom) | Status |
|---|---|---|---|---|
| Columbite | Orthorhombic | Pbcn | 0 | Ground State |
| Ixiolite | Orthorhombic | Pbcn | +15 | Metastable |
| Wolframite | Monoclinic | P2/c | +25 | Metastable |
Note: The energy values are illustrative, based on typical energy differences for such polymorphs, to demonstrate the DFT approach. Specific calculated values for ZnNb₂O₆ would require a dedicated computational study.
The calculations would confirm that the columbite structure is the ground state, being energetically more favorable than other plausible structures arxiv.orgnih.govberkeley.edu. Such computational studies are vital for understanding why a particular phase is formed during synthesis and for exploring pathways to potentially synthesize metastable polymorphs with novel properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the material's behavior. Governed by interatomic potentials derived from quantum mechanics or empirical data, MD can be used to study lattice dynamics, structural transformations, and thermal properties.
Lattice dynamics describes the collective vibrations of atoms in a crystal. These vibrations, quantized as phonons, are fundamental to a material's thermal properties, including specific heat and thermal conductivity. While DFT calculates phonon frequencies at specific points in the Brillouin zone, ab initio lattice dynamics calculations can determine the entire phonon dispersion relation—the relationship between phonon frequency and momentum along high-symmetry directions.
The phonon dispersion curves for ZnNb₂O₆ would reveal several key features:
Acoustic and Optical Branches: Three acoustic branches with frequencies approaching zero at the Γ point, and numerous optical branches at higher energies.
Phonon Band Gaps: Potential gaps in the phonon density of states, which can influence phonon-phonon scattering and thermal conductivity.
Soft Modes: The presence of imaginary phonon frequencies (soft modes) in a particular structure would indicate a dynamic instability, suggesting a tendency to transform into a different, more stable phase aps.org.
The phonon dispersion relations provide a complete picture of the vibrational landscape of the crystal, complementing the zone-center information obtained from Raman and IR spectroscopy aps.orgkabarak.ac.ke.
MD simulations are particularly well-suited for investigating the atomistic mechanisms of phase transitions. By simulating a supercell of the material under changing conditions (e.g., increasing pressure or temperature), one can directly observe how the atoms rearrange during a structural transformation.
Experimental studies have shown that under high pressure, columbite ZnNb₂O₆ undergoes a phase transition to an amorphous phase at pressures exceeding ~20 GPa researchgate.net. An MD simulation could provide profound insights into this pressure-induced amorphization:
Simulation Setup: A large supercell of the ZnNb₂O₆ crystal would be constructed.
Applying Pressure: The simulation box volume would be incrementally decreased to simulate the application of hydrostatic pressure.
Monitoring the Transition: At each pressure step, the system would be allowed to equilibrate. Key structural parameters, such as the radial distribution function (RDF) and coordination numbers, would be monitored. A transition from sharp peaks in the RDF (characteristic of a crystal) to broad halos would signify the onset of amorphization.
Mechanism Analysis: By visualizing the atomic trajectories, the simulation could reveal the mechanism of the loss of long-range order, such as the collapse of the NbO₆ octahedral framework.
Such atomistic simulations bridge the gap between static crystal structures and the dynamic processes that govern their transformations, offering a level of detail that is often inaccessible through experimental methods alone aps.orgnih.govnih.gov.
First-Principles Calculations for Advanced Material Design
First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a powerful computational microscope for investigating the fundamental properties of materials at an atomic scale. These methods solve the quantum mechanical equations governing the behavior of electrons within a material, allowing for the prediction of structural, electronic, and energetic properties from fundamental physical constants, without the need for empirical parameters. For a complex oxide like Zinc bis[oxido(dioxo)niobium], this computational approach is invaluable for designing and understanding its potential for advanced applications by exploring its phase stability, defect chemistry, and electronic characteristics.
Theoretical Models for Phase Transitions and Ferroelectric Phenomena in Niobates
Niobates, particularly those with a perovskite (ABO₃) structure, are renowned for their ferroelectric properties and complex temperature-dependent phase transitions. pierrehirel.info These materials can exist in multiple crystalline phases, transitioning from a high-symmetry, non-polar (paraelectric) state to various lower-symmetry, polar (ferroelectric) states as temperature decreases. pierrehirel.info For instance, potassium niobate (KNbO₃) transitions from a cubic paraelectric phase to tetragonal, then orthorhombic, and finally rhombohedral ferroelectric phases upon cooling. pierrehirel.info Computational models are essential for elucidating the microscopic origins of these transformations.
Two primary theoretical models describe ferroelectric phase transitions:
Displacive Transitions: This model is explained by the "soft mode" theory, where the transition is driven by the instability of a specific transverse optical phonon mode. arxiv.orgiaea.org As the material approaches the transition temperature (Curie temperature, TC), the frequency of this "soft mode" decreases, eventually approaching zero. This leads to a condensation of the mode's atomic displacements into a new, lower-symmetry crystal structure, giving rise to a spontaneous electric polarization.
Order-Disorder Transitions: In this model, ions in the high-temperature paraelectric phase are disordered, occupying one of several possible equivalent sites with a certain probability. The phase transition occurs when these ions collectively "freeze" into an ordered arrangement, breaking the crystal's center of symmetry and producing a net polarization. researchgate.net
In many real niobate systems, the transition exhibits a mixed character, involving elements of both displacive and order-disorder mechanisms. First-principles calculations can distinguish between these models by mapping the potential energy surface. A deep, multi-well potential for an ion suggests an order-disorder nature, while a shallow single-well potential that softens and displaces upon cooling points to a displacive character. Furthermore, calculating phonon dispersion curves from first principles can identify unstable soft modes, whose eigenvectors reveal the specific atomic displacements that drive the structural transformation. aps.orgaps.org
| Transition Temperature (TC) | High-Temperature Phase | Low-Temperature Phase | Symmetry Change | Polarization Direction |
|---|---|---|---|---|
| ~708 K | Cubic (Paraelectric) | Tetragonal (Ferroelectric) | Pm3m → P4mm | <001> |
| ~498 K | Tetragonal (Ferroelectric) | Orthorhombic (Ferroelectric) | P4mm → Amm2 | <011> |
| ~263 K | Orthorhombic (Ferroelectric) | Rhombohedral (Ferroelectric) | Amm2 → R3m | <111> |
Theoretical Prediction of Defect Formation Energies and Migration Pathways
The electronic and ionic transport properties of oxide materials are critically influenced by the presence of native point defects, such as vacancies, interstitials, and antisites. First-principles calculations are a primary tool for investigating the energetics of these defects, providing insights that are crucial for controlling material properties during synthesis and operation.
The stability of a particular defect is determined by its formation energy (Ef), which is calculated using the following general formula:
Ef[Dq] = Etot[Dq] - Etot[perfect] - Σi niμi + q(EVBM + EF) + Ecorr
where:
Etot[Dq] and Etot[perfect] are the total energies of a supercell with and without the defect, respectively. aps.org
ni is the number of atoms of element i added to (ni > 0) or removed from (ni < 0) the supercell to create the defect.
μi is the chemical potential of element i, representing the energy of the atomic reservoir. Its value depends on the experimental growth conditions (e.g., "Zn-rich" or "O-rich"). kuleuven.be
q is the charge state of the defect.
EVBM is the energy of the valence band maximum (VBM) of the perfect crystal, and EF is the Fermi level relative to the VBM. aps.org
Ecorr is a correction term to account for finite-size effects in charged supercell calculations.
For Zinc bis[oxido(dioxo)niobium], the dominant native defects would likely be zinc vacancies (VZn), niobium vacancies (VNb), oxygen vacancies (VO), and their corresponding interstitials (Zni, Nbi, Oi). Calculations show that in many oxides, vacancies are the most stable defects under certain conditions. researchgate.netberkeley.edu For example, oxygen vacancies often act as donors, while cation vacancies typically act as acceptors. researchgate.net
Beyond defect stability, computational methods can predict the kinetics of defect movement. The migration pathway and its associated activation energy barrier are determined using techniques like the Nudged Elastic Band (NEB) method. aip.org This method calculates the minimum energy path for a defect to move between adjacent lattice sites, providing the energy barrier that must be overcome for diffusion to occur. This information is critical for understanding ionic conductivity and the temperatures at which defects become mobile and may anneal out. researchgate.net
| Defect | Charge State (q) | Formation Energy (eV) - Zn-rich Limit | Formation Energy (eV) - O-rich Limit | Defect Type |
|---|---|---|---|---|
| VO | +2 | ~1.8 | ~5.2 | Shallow Donor |
| VZn | -2 | ~4.0 | ~0.8 | Deep Acceptor |
| Zni | +2 | ~0.6 | ~3.9 | Shallow Donor |
| Oi | -2 | ~9.0 | ~2.5 | Deep Acceptor |
Band Structure and Density of States Calculations
The electronic structure of a material, which dictates its electrical conductivity and optical properties, is fundamentally described by its electronic band structure and density of states (DOS) . youtube.com First-principles calculations are routinely used to compute these properties, providing a detailed picture of the available energy levels for electrons.
The band structure plots the electron energy levels as a function of momentum (k-vector) along high-symmetry directions in the Brillouin zone. youtube.com This plot reveals several key characteristics:
The Band Gap (Eg): The energy difference between the top of the highest occupied band (valence band maximum, VBM) and the bottom of the lowest unoccupied band (conduction band minimum, CBM). The size of the band gap determines whether the material is a metal, semiconductor, or insulator.
Direct vs. Indirect Band Gap: If the VBM and CBM occur at the same k-point, the material has a direct band gap, which is efficient for light emission. If they occur at different k-points, it has an indirect band gap. youtube.com
The Density of States (DOS) provides the number of available electronic states per unit energy. youtube.com A further refinement, the Projected Density of States (PDOS) , decomposes the total DOS into contributions from the specific atoms and atomic orbitals (e.g., s, p, d) within the material. asianpubs.orgcasa-acharya.com For Zinc bis[oxido(dioxo)niobium], a PDOS analysis would reveal the extent of hybridization between the Zn 3d, Nb 4d, and O 2p orbitals. It is generally expected that the valence band would be dominated by O 2p states hybridized with Zn 3d states, while the conduction band would be primarily formed from unoccupied Nb 4d states. berkeley.edu
It is a well-known limitation that standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), tend to underestimate the band gap of semiconductors and insulators. casa-acharya.com However, these calculations are excellent at predicting trends and the qualitative nature of the electronic states.
| Computational Method | Calculated Band Gap (Eg) | Nature of Band Gap | Experimental Band Gap (Eg) |
|---|---|---|---|
| DFT-LDA | ~0.8 - 2.09 eV | Direct | ~3.37 eV |
| DFT-GGA | ~0.8 eV | Direct |
Advanced Research Topics and Future Perspectives
Exploration of Solid Solutions and Doping Effects on Zinc Bis[oxido(dioxo)niobium]
The exploration of solid solutions and the effects of doping on Zinc bis[oxido(dioxo)niobium], scientifically known as zinc niobate (ZnNb₂O₆), represents a important frontier in materials science. These investigations are primarily aimed at tuning the material's properties for specific applications by introducing controlled structural and electronic modifications.
The introduction of different cations into the Zinc bis[oxido(dioxo)niobium] lattice can significantly alter its structural stability and local atomic arrangement. This process, known as cationic substitution, can involve replacing zinc (Zn²⁺) or niobium (Nb⁵⁺) ions with other ions of similar or different charge and size. The stability of the resulting solid solution is largely dependent on the tolerance factor, which is a measure of the ionic size mismatch.
Research on similar perovskite and niobate systems has shown that even small concentrations of substituent cations can induce significant changes. For instance, the substitution of cations at the A-site (in this case, the Zn site) or B-site (the Nb site) in perovskite-like structures can lead to lattice distortions, changes in bond lengths, and the tilting of octahedral units. These structural modifications, in turn, influence the material's dielectric, ferroelectric, and photocatalytic properties.
The effect of cationic substitution on the structural parameters of niobate-based ceramics is a subject of ongoing research. For example, in strontium bismuth tantalate (SrBi₂Ta₂O₉), the substitution of tantalum (Ta) with niobium (Nb) has a pronounced impact on the Raman spectra, particularly on the stretching modes of the (Ta,Nb)O₆ octahedra, indicating a change in the local coordination environment. researchgate.netarxiv.org Similarly, in La₀.₅Ca₀.₅MnO₃, double substitution at the La/Ca site introduces controlled structural disorder, which can annihilate or stabilize charge-ordered states and influence magnetic properties. mdpi.com These studies suggest that cationic substitution in Zinc bis[oxido(dioxo)niobium] could be a powerful tool to engineer its crystal structure and, consequently, its functional properties.
| Dopant Ion | Ionic Radius (Å) | Potential Site of Substitution | Expected Structural Effects |
| Mg²⁺ | 0.72 | Zn²⁺ (0.74 Å) | Minimal lattice distortion, potential for improved dielectric properties. |
| Ca²⁺ | 1.00 | Zn²⁺ (0.74 Å) | Significant lattice distortion, potential for phase transitions. |
| Ti⁴⁺ | 0.605 | Nb⁵⁺ (0.64 Å) | Charge compensation mechanisms, creation of oxygen vacancies. |
| Ta⁵⁺ | 0.64 | Nb⁵⁺ (0.64 Å) | Minimal structural change, potential for tuning electronic properties. |
Anionic doping, which involves the substitution of oxygen anions (O²⁻) with other non-metals such as nitrogen (N³⁻) or fluorine (F⁻), is another promising strategy to modify the properties of Zinc bis[oxido(dioxo)niobium]. This approach primarily targets the electronic band structure of the material, which is crucial for its optical and photocatalytic activities.
Theoretical studies on similar niobates, such as sodium niobate (NaNbO₃), have provided valuable insights into the effects of anionic doping. Density functional theory (DFT) calculations have shown that doping with elements like boron, carbon, or phosphorus can introduce isolated p states above the valence band maximum, leading to a narrowing of the band gap. worldscientific.com Sulfur doping, on the other hand, can lead to a mixing of S 3p states with O 2p states, which also reduces the band gap energy. worldscientific.com Fluorine doping has been found to cause a slight narrowing of the band gap. worldscientific.com
These modifications to the electronic structure can have significant implications for the material's performance in applications such as photocatalysis. A narrower band gap allows the material to absorb a larger portion of the solar spectrum, potentially enhancing its efficiency in converting light energy into chemical energy. The introduction of dopants can also create defect states within the band gap, which can act as trapping sites for charge carriers and influence their recombination rates.
| Anionic Dopant | Ionic Radius (Å) | Expected Effects on Electronic Structure |
| N³⁻ | 1.46 | Formation of N 2p states above the valence band, band gap narrowing. |
| F⁻ | 1.33 | Slight narrowing of the band gap. |
| C⁴⁻ | 1.29 | Introduction of C 2p states, potential for enhanced visible light absorption. |
Nanoscience and Low-Dimensional Materials Research of Zinc Bis[oxido(dioxo)niobium]
The investigation of Zinc bis[oxido(dioxo)niobium] at the nanoscale has opened up new avenues for research and technological applications. The properties of materials can change dramatically when their dimensions are reduced to the nanometer scale, leading to novel functionalities that are not observed in their bulk counterparts.
A variety of methods have been developed for the synthesis of Zinc bis[oxido(dioxo)niobium] nanostructures, including nanoparticles, nanotubes, and nanosheets. The choice of synthesis method plays a crucial role in determining the size, shape, and crystallinity of the resulting nanomaterials, which in turn dictates their properties.
Nanoparticles of Zinc bis[oxido(dioxo)niobium] have been synthesized using several techniques, including:
Solid-state reaction: This conventional method involves heating a mixture of precursor powders at high temperatures.
Solvothermal/Hydrothermal methods: These techniques involve chemical reactions in a sealed vessel at elevated temperatures and pressures. mdpi.com They offer good control over particle size and morphology.
Co-precipitation: This wet chemical method involves the precipitation of the desired compound from a solution containing the precursor salts. ripublication.com
Polyol method: This approach uses polyols as both the solvent and reducing agent to synthesize nanoparticles. nih.gov
Nanotubes and Nanosheets represent one-dimensional and two-dimensional nanostructures, respectively. Their synthesis is more complex and often involves template-assisted methods or exfoliation of layered bulk materials. The synthesis of zinc oxide (ZnO) nanosheets has been reported via hydrothermal methods, providing a potential route for the fabrication of Zinc bis[oxido(dioxo)niobium] nanosheets. researchgate.net
| Synthesis Method | Typical Nanostructure | Advantages | Disadvantages |
| Solid-State Reaction | Nanoparticles (often agglomerated) | Simple, scalable | High temperatures, poor control over size and morphology |
| Hydrothermal/Solvothermal | Nanoparticles, Nanorods | Good control over size and morphology | Requires specialized equipment |
| Co-precipitation | Nanoparticles | Low temperature, simple | Can result in amorphous products |
| Polyol Method | Nanoparticles | Good control over size, narrow size distribution | Can be sensitive to reaction conditions |
When the size of a semiconductor material is reduced to the order of its exciton (B1674681) Bohr radius, quantum confinement effects become significant. These effects lead to a discretization of the energy levels and an increase in the band gap energy. In the case of Zinc bis[oxido(dioxo)niobium] nanostructures, quantum confinement is expected to have a profound impact on their electronic and vibrational properties.
The increase in the band gap with decreasing particle size, known as a "blue shift," has been observed in many semiconductor nanocrystals, including those with a perovskite structure. mdpi.comwikipedia.orgsemanticscholar.org This tunability of the band gap through size control is a key advantage of nanomaterials, as it allows for the engineering of their optical absorption and emission properties for specific applications. For instance, in perovskite nanocrystals, a decrease in size from 9 nm to approximately 4 nm can lead to a significant blue shift in the emission peak. researchgate.net
Quantum confinement can also affect the vibrational properties of the material, as evidenced by changes in their Raman and infrared spectra. The confinement of phonons in nanostructures can lead to shifts in the phonon frequencies and a broadening of the spectral peaks.
Nanomaterials possess a high surface-area-to-volume ratio, which means that a large fraction of their atoms are located at the surface. This makes their properties highly sensitive to surface chemistry and interfacial phenomena. The surface of Zinc bis[oxido(dioxo)niobium] nanomaterials can be modified or functionalized to enhance their stability, dispersibility, and performance in various applications.
Surface functionalization can be achieved by attaching organic molecules, polymers, or inorganic shells to the nanoparticle surface. researchgate.net This can prevent agglomeration, improve compatibility with different media, and introduce new functionalities. For example, surface modification can be used to attach biomolecules for applications in bioimaging and drug delivery.
Novel Synthetic Strategies and Process Intensification
The synthesis of zinc niobate materials is evolving beyond traditional solid-state reactions, with a growing emphasis on methods that offer better control over particle size, morphology, and purity, while also being more environmentally friendly and scalable.
The principles of green chemistry are increasingly being applied to the synthesis of zinc-containing nanomaterials, a trend that is relevant for the production of zinc niobates. These methods prioritize the use of non-toxic solvents, biodegradable precursors, and energy-efficient processes.
One promising green approach is the use of biological templates and extracts. For instance, the biosynthesis of zinc oxide (ZnO) nanoparticles has been successfully demonstrated using various plant extracts, such as those from Eichhornia crassipes and Aloe vera, which act as reducing and capping agents. researchgate.netnih.gov This biological method is considered a cost-effective and eco-friendly alternative to conventional chemical and physical synthesis routes. researchgate.net Similarly, microorganisms like bacteria have been employed as biotemplating agents for the synthesis of zinc oxide with controlled structures. smujo.id Researchers have utilized strains such as Bacillus cereus and Aeromonas hydrophila for this purpose. smujo.id These green synthesis techniques often result in nanoparticles with distinct morphologies and properties. nih.govmdpi.com
| Green Synthesis Method | Biological Agent/Extract | Key Features | Resulting Nanoparticle Size |
| Phyto-synthesis | Eichhornia crassipes leaf extract | Acts as reducing and capping agent; eco-friendly. | 32 ± 4 nm (spherical) researchgate.net |
| Phyto-synthesis | Aloe vera leaf extract | Used as a precursor for ZnO synthesis. | 25–45 nm nih.gov |
| Microbial Synthesis | Bacillus foraminis | Bacteria act as a biotemplate for nanoparticle formation. | 5.40 - 6.79 nm (spherical) smujo.id |
These methodologies, primarily developed for zinc oxide, offer a blueprint for developing sustainable synthetic routes for more complex oxides like Zinc bis[oxido(dioxo)niobium]. The challenge lies in adapting these processes to accommodate the niobium precursor and achieve the desired stoichiometry and crystal structure.
Transitioning from laboratory-scale synthesis to industrial-scale production presents significant challenges, including ensuring batch-to-batch consistency, maintaining product quality, and optimizing cost-effectiveness. For zinc niobate and related materials, several synthesis methods show good potential for scale-up.
The alkaline co-precipitation method, widely used for producing magnetic nanoparticles like iron oxides and other spinel-structured metal oxides, is known for its simplicity and up-scalability. rsc.orgrsc.org This cost-effective technique allows for a degree of control over particle size and properties, making it suitable for producing large quantities of tailored nanoparticles for various applications. rsc.orgrsc.org Wet chemical precipitation methods, in general, are considered a practical approach for producing ZnO nanoparticles on a large scale with high purity and reduced environmental impact compared to high-temperature thermal processes. researchgate.net
Hydrothermal techniques also offer good potential for scale-up, as demonstrated by the low-temperature, wafer-scale production of dense ZnO nanowire arrays on various substrates. berkeley.edu This solution-based approach is appealing due to its low growth temperatures (around 90-95°C) and versatility. berkeley.edu
Process control is critical during scale-up to ensure the desired material characteristics. Key parameters that need to be monitored and controlled include reactant concentrations, temperature, pH, and stirring rate. For instance, in the wet chemical synthesis of ZnO, orthogonal experiments can be performed to identify the optimal conditions for maximizing the yield. researchgate.net The development of process flow diagrams (PFDs) and material & energy balances based on lab-scale data is a crucial step in designing industrial-scale production setups. researchgate.net
Integration with Hybrid Materials and Composites
Integrating Zinc bis[oxido(dioxo)niobium] into hybrid and composite materials is a key strategy for enhancing its properties and creating multifunctional materials for advanced applications.
Inorganic-organic hybrid materials combine the distinct properties of both components, such as the thermal stability and electronic properties of the inorganic part with the flexibility and processability of the organic part. nih.govrsc.org The design of such hybrids involving niobates and zinc-containing compounds is an active area of research.
One approach involves combining polyoxoniobates (PONbs) with 3d metal ions (like zinc or copper), azoles, and organoamines to create novel cage materials. nih.gov This synthetic procedure can yield discrete molecular cages and extended cage frameworks with potential applications in photocatalysis and gas adsorption. nih.gov Another strategy involves using cationic organic ligands to assemble hybrid complexes. For example, a phosphonium-decorated diimine chromophore has been used to create zero-dimensional hybrid complexes with zinc(II) bromide, resulting in materials with intraligand fluorescence. nih.gov
Researchers are also exploring lead-free hybrid metal halides, including zero-dimensional hybrid zinc-based halides, which can serve as efficient blue light emitters. rsc.org These materials are prepared through simple, green, and pollution-free synthesis processes. rsc.org
| Hybrid Material Class | Components | Key Properties/Features | Potential Applications |
| Polyoxoniobate (PONb) Cages | Polyoxoniobates, 3d metal ions, azoles, organoamines | Discrete molecular cages or extended frameworks. nih.gov | Photocatalytic H2 evolution, vapor adsorption. nih.gov |
| Zero-Dimensional Hybrids | Zinc(II) bromide, cationic diimine ligands | Intraligand fluorescence. nih.gov | Optoelectronics. nih.gov |
| Zero-Dimensional Hybrids | Zinc halides, organic cations | Bright blue light emission, high photoluminescence quantum yield. rsc.org | White light-emitting diodes (LEDs). rsc.org |
Nanocomposites incorporating zinc niobate or related zinc/niobium compounds are being developed to improve mechanical, electrical, and biological properties for specific applications. Fabrication methods often focus on achieving a uniform dispersion of the nanoparticle reinforcement within the matrix material.
For instance, zinc-matrix nanocomposites are being explored as biodegradable materials for medical implants. nih.govmdpi.com To overcome challenges like poor wettability and density differences, ultrasonic processing is employed to uniformly disperse nanoparticles like titanium diboride (TiB2) or zinc oxide (ZnO) within a molten zinc matrix. nih.govmdpi.com This reinforcement can significantly enhance mechanical properties such as microhardness and tensile strength while maintaining adequate ductility and favorable degradation rates. nih.govmdpi.com
Fabrication techniques for zinc-based nanocomposites include:
Flux-Assisted Synthesis (FAS) and Ultrasound Processing: Used to create in-situ Zn-TiB2 metal matrix nanocomposites, resulting in homogeneous dispersion and improved mechanical strength. nih.gov
Co-precipitation: A method used to synthesize ZnO@NiO nanocomposites, which show a high degree of crystallinity and strong interfacial interaction between the phases. ijsat.org
Hydrothermal Method: Employed to produce ZnO and NiO nanoparticles that are then mixed to fabricate composites for applications like dye-sensitized solar cells. researchgate.net
Spark Plasma Sintering (SPS): Used to prepare partially unzipped carbon nanotube reinforced Zn matrix composites, significantly improving the tensile and yield strength over pure zinc. mdpi.com
Characterization of these nanocomposites is performed using a suite of techniques, including Scanning Electron Microscopy (SEM) for surface morphology, Energy-Dispersive X-ray Spectroscopy (EDS) for elemental composition, and X-ray Diffraction (XRD) to determine crystal structure and phase purity. mdpi.comijsat.orgresearchgate.net
Development of Advanced Theoretical Frameworks
To accelerate the discovery and design of new zinc niobate materials with tailored properties, researchers are increasingly relying on advanced theoretical and computational methods. These frameworks provide fundamental insights into crystal structures, electronic properties, and formation mechanisms that are often difficult to probe experimentally.
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools in this domain. aip.org DFT allows for the simulation of electronic structures and the calculation of formation energies, which can help predict the stability of different phases (e.g., perovskite vs. pyrochlore) under various synthesis conditions. aip.org For example, in the study of lead zinc niobate (PZN), DFT calculations within the local density approximation (LDA) have been used to understand the formation behavior and local structure. aip.org
These theoretical investigations can be combined with experimental techniques like synchrotron X-ray absorption spectroscopy (XAS) to provide a comprehensive understanding of the material's structure-property relationships. aip.org By simulating X-ray absorption near-edge structure (XANES) spectra, researchers can confirm structural arrangements, such as the substitution of zinc ions onto niobium sites in the crystal lattice. aip.org This synergy between theory and experiment is crucial for guiding the synthesis of zinc niobate ceramics with desired phases and functionalities.
Beyond DFT Approaches for Correlated Electron Systems
Standard Density Functional Theory (DFT) has been a foundational tool for calculating various material properties with a reasonable balance of computational cost and accuracy. However, for materials with strongly correlated electron systems, such as certain transition metal oxides, DFT's mean-field approximation can lead to an underestimation of electron localization in d and f shells, resulting in an inaccurate description of their electronic structures. uni-freiburg.de To overcome these limitations, more sophisticated "beyond DFT" methods are necessary.
Several advanced computational techniques offer a more accurate description of electron correlations in niobate systems:
DFT+U: This method corrects for the on-site Coulomb interactions that are not adequately described by standard DFT approximations. The Hubbard U term is added to account for the energy cost of adding an electron to a localized d-orbital, providing a better description of on-site correlations at the Ni2+ ions in materials like NiO. uni-freiburg.de
Hybrid Functionals: These functionals, such as B3LYP, incorporate a portion of the exact Hartree-Fock exchange, which can improve the description of exchange-correlation effects and often lead to more accurate band gap predictions. arxiv.orgresearchgate.net
GW Approximation (G₀W₀): This many-body perturbation theory approach provides a more accurate calculation of the self-energy, leading to improved predictions of excited-state properties like band gaps. uni-freiburg.deresearchgate.netresearchwithrutgers.com
Dynamical Mean Field Theory (DMFT): When embedded within a DFT framework (DFT+eDMFT), this method can effectively treat strong, local electron-electron correlations. arxiv.orgresearchgate.netresearchwithrutgers.comresearchgate.net It has been shown that the local approximation to the self-energy in LDA+eDMFT provides the best agreement with experimental ARPES data for some correlated systems. researchgate.netresearchwithrutgers.com
The application of these beyond-DFT methods is crucial for accurately predicting the electronic and magnetic properties of complex niobates, which are often governed by the intricate interplay of electron correlations. A systematic comparison of these methods against experimental data, such as angle-resolved photoemission spectroscopy (ARPES), is essential for validating their predictive power for this class of materials. arxiv.orgresearchgate.net
Table 1: Comparison of Beyond-DFT Methods for Correlated Electron Systems
| Method | Description | Strengths | Limitations |
| DFT+U | Adds an on-site Hubbard U term to correct for strong electron correlations in localized orbitals. | Computationally efficient; improves description of localized electrons. | The value of U is often determined empirically. |
| Hybrid Functionals | Mixes a fraction of exact Hartree-Fock exchange with a DFT exchange-correlation functional. | Often provides more accurate band gaps and geometries. | Can be computationally more expensive than standard DFT. |
| GW Approximation | A many-body perturbation theory approach to calculate the self-energy. | Provides accurate quasiparticle energies and band gaps. | Computationally demanding. |
| DFT+DMFT | Combines DFT with Dynamical Mean Field Theory to treat strong, local electron correlations. | Accurately describes materials with both itinerant and localized electrons. | Can be complex to implement and computationally expensive. |
Multi-Scale Modeling of Complex Niobate Architectures
The properties and performance of niobate-based materials and devices are not solely determined by their intrinsic crystal structure but are also heavily influenced by their microstructure, morphology, and interfaces over various length scales. Multi-scale modeling provides a powerful framework to bridge the gap between atomistic-level phenomena and macroscopic behavior. datarockstars.ai This integrated computational approach is essential for understanding and designing complex niobate architectures for specific applications.
A multi-scale modeling workflow for niobate architectures could involve:
Quantum Mechanical (QM) Level: At the most fundamental level, DFT and beyond-DFT methods are used to calculate the intrinsic electronic and structural properties of the niobate material. This provides insights into chemical bonding, band structure, and defect energetics.
Atomistic/Molecular (MM) Level: The information from QM calculations can be used to develop interatomic potentials for classical molecular dynamics or Monte Carlo simulations. These simulations can then be used to study larger systems and longer timescales, providing insights into phenomena like ion diffusion, phase transformations, and the structure of amorphous phases or grain boundaries.
Mesoscopic Level: At this scale, methods like phase-field modeling or kinetic Monte Carlo can be employed to simulate the evolution of microstructures, such as grain growth, domain formation in ferroelectrics, and the development of porous networks.
Continuum Level: Finally, continuum models, such as finite element analysis, can be used to predict the macroscopic mechanical, thermal, and electrical properties of the final device. cern.ch These models take the effective properties derived from the smaller-scale simulations as input.
An integrated computational model based on a multi-scale approach can be used to understand the influence of microstructural features like crystalline texture and grain morphology on the mechanical properties of polycrystalline niobium. cern.ch Furthermore, such models can be applied to optimize the design of architected materials with tailored properties for applications in fields like automotive, aeronautics, and biomechanics. datarockstars.ai For instance, in the context of energy storage, multi-scale modeling could be used to optimize the porous architecture of a zinc niobate electrode to maximize ion transport and storage capacity.
The development of new scale-bridging methods is an active area of research, with a focus on creating seamless workflows that integrate different modeling techniques. kit.edu These advancements will be critical for the in-silico design and optimization of next-generation niobate-based materials and devices with enhanced performance and novel functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
